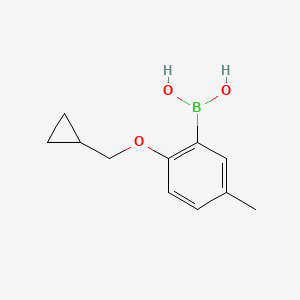
2-(Cyclopropylmethoxy)-5-methylphenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopropylmethoxy)-5-methylphenylboronic acid is an organic compound with the molecular formula C10H13BO3 It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a cyclopropylmethoxy group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-5-methylphenylboronic acid can be achieved through several methods, including the Suzuki-Miyaura coupling reaction and Negishi cross-coupling reaction. These reactions involve the formation of a carbon-carbon bond between the boronic acid and another organic molecule, allowing for the incorporation of the 2-(cyclopropylmethoxy)phenyl moiety into complex organic structures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of boronic acid derivatives in large-scale organic synthesis. The process typically includes the preparation of the boronic acid precursor, followed by its functionalization through various coupling reactions under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclopropylmethoxy)-5-methylphenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the phenyl ring can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound’s structural features suggest potential use as a bioisostere in drug design, where it can mimic other functional groups in bioactive molecules.
Material Science: The boronic acid functionality allows for self-assembly processes and the formation of covalent bonds with complementary functional groups, making it useful in the design of new materials such as sensors and optoelectronic devices.
Organic Synthesis:
Wirkmechanismus
The mechanism of action of 2-(Cyclopropylmethoxy)-5-methylphenylboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The cyclopropylmethoxy group and the phenyl ring contribute to the compound’s overall binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(Cyclopropylmethoxy)-5-methylphenylboronic acid include other boronic acid derivatives with different substituents on the phenyl ring. Examples include:
Phenylboronic acid: A simpler boronic acid with a phenyl ring and no additional substituents.
4-Methoxyphenylboronic acid: A boronic acid with a methoxy group at the para position of the phenyl ring.
Cyclopropylboronic acid: A boronic acid with a cyclopropyl group directly attached to the boron atom.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The cyclopropylmethoxy group provides steric hindrance and electronic effects that can influence the compound’s reactivity and binding interactions. The methyl group on the phenyl ring further modifies its chemical behavior, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H15BO3 |
|---|---|
Molekulargewicht |
206.05 g/mol |
IUPAC-Name |
[2-(cyclopropylmethoxy)-5-methylphenyl]boronic acid |
InChI |
InChI=1S/C11H15BO3/c1-8-2-5-11(10(6-8)12(13)14)15-7-9-3-4-9/h2,5-6,9,13-14H,3-4,7H2,1H3 |
InChI-Schlüssel |
HDCXPITXWUSFAB-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1)C)OCC2CC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate](/img/structure/B11755333.png)
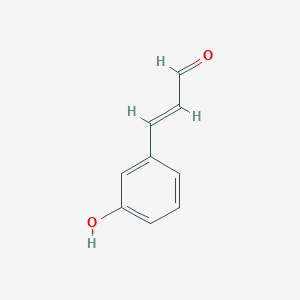
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11755352.png)
![5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B11755357.png)

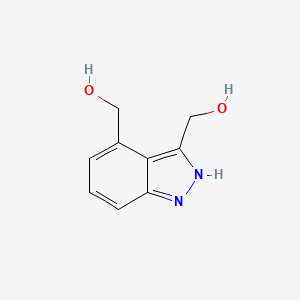
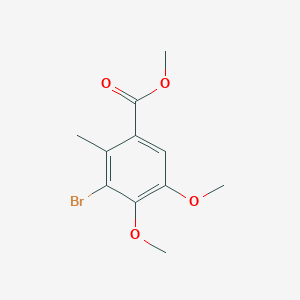
![(3aS,7R,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B11755366.png)

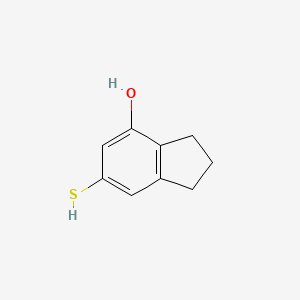
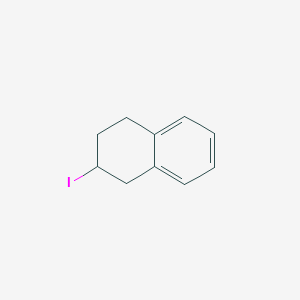
![tert-Butyl N-{6-oxobicyclo[2.2.1]heptan-2-yl}carbamate](/img/structure/B11755389.png)
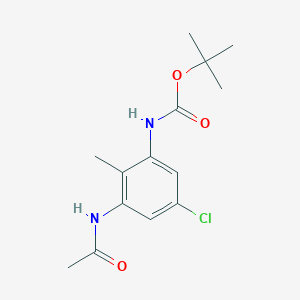
![Tert-butyl 6-methoxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B11755399.png)
